7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane

Spirocyclic building block Medicinal chemistry Compound procurement

7-(4-Nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane is a functionalized spirocyclic compound that combines a 1-oxa-7-azaspiro[3.5]nonane core with a 4-nitrophenyl substituent on the nitrogen atom. This scaffold class has gained interest in medicinal chemistry for its three-dimensional architecture and potential to improve lead-like properties.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
Cat. No. B12650020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CN(CCC12CCO2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H16N2O3/c16-15(17)12-3-1-11(2-4-12)14-8-5-13(6-9-14)7-10-18-13/h1-4H,5-10H2
InChIKeyRFCWFLPXBFLNSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane for Medicinal Chemistry: A Specialized Spirocyclic Building Block


7-(4-Nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane is a functionalized spirocyclic compound that combines a 1-oxa-7-azaspiro[3.5]nonane core with a 4-nitrophenyl substituent on the nitrogen atom. This scaffold class has gained interest in medicinal chemistry for its three-dimensional architecture and potential to improve lead-like properties [1]. However, peer-reviewed primary literature directly characterizing this specific derivative is extremely limited. Available information is derived primarily from the broader 1-oxa-7-azaspiro[3.5]nonane scaffold class.

Why 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane Cannot Be Interchanged with Other Spirocyclic Amines


Generic substitution within the 1-oxa-7-azaspiro[3.5]nonane class is inadvisable because the 4-nitrophenyl substituent uniquely modulates electronic character (strong electron-withdrawing effect), spectroscopic properties (UV chromophore), and potential precursor functionality (reducible to aniline). The spirocyclic oxetane core confers distinct conformational rigidity and hydrogen-bonding capacity versus monocyclic piperidines or fused bicycles [1]. The absence of comparative biological or physicochemical data for the exact derivative means risk of batch-to-batch variation and unverified performance.

Quantitative Differentiation Evidence for 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane


Absence of Direct Comparative Data Against Close Analogs

After an exhaustive search of primary literature, patents, and authoritative databases, no quantitative head-to-head comparisons between 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane and its closest analogs (e.g., 7-phenyl-, 7-(4-methylphenyl)-, or 7-(4-chlorophenyl)-1-oxa-7-azaspiro[3.5]nonane) were identified. The compound appears predominantly in screening collections or vendor catalogs without disclosed biological or physicochemical data . Prospective users must generate comparative data internally.

Spirocyclic building block Medicinal chemistry Compound procurement

Potential Application Scenarios for 7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane Based on Scaffold Class Properties


Exploratory Nitrophenyl Spirocyclic Library Synthesis

The 4-nitrophenyl group serves as a UV-active handle (λmax ~320 nm) to facilitate reaction monitoring and purification during library construction, a distinct practical advantage over non-chromophoric spirocyclic amines [1]. This utility is inferred from the well-documented behavior of 4-nitroaniline-type chromophores.

Precursor to 4-Aminophenyl-Derived Bioisosteres

Reductive conversion to the corresponding 4-aminophenyl derivative provides a spirocyclic aniline building block for amide coupling or heterocycle formation, a functionalization route not directly accessible from 7-phenyl or 7-alkyl analogs without this substituent.

Physicochemical Property Modulation via Electron-Withdrawing Substituent

The strong electron-withdrawing nitro group is expected to lower the basicity of the azaspiro nitrogen (estimated pKa reduction of ~2-3 units vs. 7-phenyl analog), potentially improving membrane permeability and reducing hERG binding risk, based on class-level observations for other N-arylazacycles.

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